molecular formula C12H8BrFO B6383171 3-Bromo-5-(4-fluorophenyl)phenol, 95% CAS No. 1262003-89-3

3-Bromo-5-(4-fluorophenyl)phenol, 95%

Cat. No. B6383171
CAS RN: 1262003-89-3
M. Wt: 267.09 g/mol
InChI Key: XGPFMZUAPKJYQI-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluorophenyl)phenol (3-Br-5-FPP) is a phenolic compound with a wide range of applications in scientific research, laboratory experiments, and biochemical and physiological studies. It is a versatile, fluorinated phenol that is used as a building block in organic synthesis and as a model compound for studying the properties of other aromatic compounds.

Scientific Research Applications

3-Bromo-5-(4-fluorophenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a model compound for studying the properties of other aromatic compounds. It has also been used as a precursor in the synthesis of other aromatic compounds, such as 2-bromo-4-fluorophenol and 4-bromo-2-fluorophenol. It has been used as a reagent in the synthesis of biologically active compounds, such as 2-chloro-4-fluorophenol and 2-bromo-4-fluorophenol.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid and reacts with the electron-rich aromatic ring of the 4-fluorophenyl group. This results in the formation of a cationic species, which is then stabilized by hydrogen bonding and other intermolecular interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluorophenyl)phenol, 95% are not fully understood. However, it is believed that it has the potential to interact with a number of biochemical and physiological processes. For example, it has been suggested that it may interact with cytochrome P450 enzymes and other metabolic enzymes, which could result in changes in the metabolism of certain drugs. It has also been suggested that it may interact with certain receptors, resulting in changes in signal transduction pathways.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(4-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be purified by recrystallization. It is also a versatile reagent that can be used in a variety of reactions. However, it is important to note that 3-Bromo-5-(4-fluorophenyl)phenol, 95% is a hazardous compound and should be handled with caution. It should also be stored in a cool, dry place and kept away from sources of ignition.

Future Directions

There are a number of potential future directions for 3-Bromo-5-(4-fluorophenyl)phenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential interactions with cytochrome P450 enzymes and other metabolic enzymes. Additionally, further research could be conducted into the use of 3-Bromo-5-(4-fluorophenyl)phenol, 95% as a model compound for studying the properties of other aromatic compounds. Finally, further research could be conducted into the use of 3-Bromo-5-(4-fluorophenyl)phenol, 95% as a reagent in the synthesis of biologically active compounds.

Synthesis Methods

3-Bromo-5-(4-fluorophenyl)phenol, 95% is typically synthesized through the condensation of 4-fluorobenzaldehyde, bromide ion, and hydroxide ion in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and produces a white solid product. The reaction can also be carried out in a solvent such as methanol or dichloromethane. The product can be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFMZUAPKJYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686358
Record name 5-Bromo-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-fluorophenyl)phenol

CAS RN

1262003-89-3
Record name 5-Bromo-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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